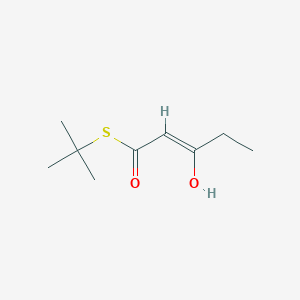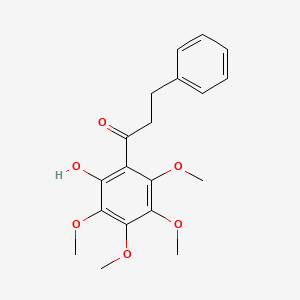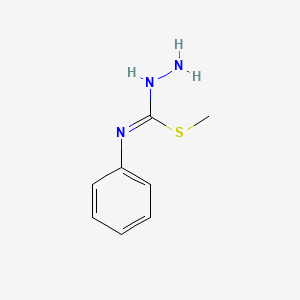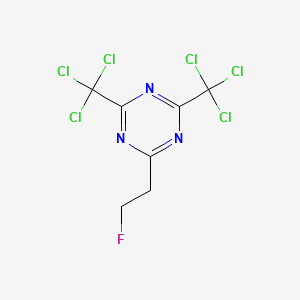
5-Cyanonaphthalene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyanonaphthalene-1-sulfonyl chloride is an organic compound with the molecular formula C11H6ClNO2S. It is a derivative of naphthalene, featuring both a cyano group (-CN) and a sulfonyl chloride group (-SO2Cl) attached to the aromatic ring. This compound is of significant interest in organic synthesis and various industrial applications due to its reactivity and functional versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyanonaphthalene-1-sulfonyl chloride typically involves the sulfonylation of 5-cyanonaphthalene. One common method includes the reaction of 5-cyanonaphthalene with chlorosulfonic acid (ClSO3H) under controlled conditions to introduce the sulfonyl chloride group. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Cyanonaphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonyl thiols, respectively.
Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Major Products:
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonyl Thiols: Formed by reaction with thiols
Wissenschaftliche Forschungsanwendungen
5-Cyanonaphthalene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active sulfonamides.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Eigenschaften
| 115596-33-3 | |
Molekularformel |
C11H6ClNO2S |
Molekulargewicht |
251.69 g/mol |
IUPAC-Name |
5-cyanonaphthalene-1-sulfonyl chloride |
InChI |
InChI=1S/C11H6ClNO2S/c12-16(14,15)11-6-2-4-9-8(7-13)3-1-5-10(9)11/h1-6H |
InChI-Schlüssel |
XXURPAJCKUMTFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C=CC=C(C2=C1)S(=O)(=O)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Phosphine, (diiodomethylene)[2,4,6-tris(1,1-dimethylethyl)phenyl]-](/img/structure/B14309717.png)

![[(1-Methoxy-4-methylpent-3-en-1-yl)sulfanyl]benzene](/img/structure/B14309752.png)




